molecular formula C12H10ClFN2 B12244796 4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline

4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline

Cat. No.: B12244796
M. Wt: 236.67 g/mol
InChI Key: IYYUOBJNPHPQMX-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 4-chloro-2-fluoroaniline is reacted with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate (K_2CO_3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) to convert the compound into its reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH_3) can lead to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH_4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH_3) in methanol or ethanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Methoxy or other substituted derivatives.

Scientific Research Applications

4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential lead compound in drug discovery programs. Its structural features are optimized to enhance its pharmacological properties and reduce toxicity.

    Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors. The pyridin-3-ylmethyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluoroaniline
  • 3-bromo-2-fluoroaniline
  • 2-fluoro-N-methylaniline

Comparison

Compared to similar compounds, 4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline exhibits unique properties due to the presence of the pyridin-3-ylmethyl group. This group enhances its solubility, binding affinity, and overall reactivity. The combination of chloro and fluoro substituents also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

4-chloro-2-fluoro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H10ClFN2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2

InChI Key

IYYUOBJNPHPQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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